molecular formula C6H5AsO3 B14728898 4-(Oxoarsanyl)benzene-1,2-diol CAS No. 5425-72-9

4-(Oxoarsanyl)benzene-1,2-diol

Cat. No.: B14728898
CAS No.: 5425-72-9
M. Wt: 200.02 g/mol
InChI Key: TULFPDQMWPAQHP-UHFFFAOYSA-N
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Description

4-(Oxoarsanyl)benzene-1,2-diol is a theoretical or less-studied derivative of benzene-1,2-diol (catechol) featuring an oxoarsanyl (-As=O) substituent at the 4-position. Catechol derivatives are pivotal in medicinal chemistry, materials science, and environmental applications due to their redox activity, chelation properties, and biological interactions.

Properties

CAS No.

5425-72-9

Molecular Formula

C6H5AsO3

Molecular Weight

200.02 g/mol

IUPAC Name

4-arsorosobenzene-1,2-diol

InChI

InChI=1S/C6H5AsO3/c8-5-2-1-4(7-10)3-6(5)9/h1-3,8-9H

InChI Key

TULFPDQMWPAQHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[As]=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxoarsanyl)benzene-1,2-diol typically involves the reaction of benzene-1,2-diol (catechol) with arsenic trioxide in the presence of an acid catalyst. The reaction conditions often include:

    Reagents: Benzene-1,2-diol, arsenic trioxide, acid catalyst (e.g., hydrochloric acid)

    Temperature: Moderate temperatures (around 50-70°C)

    Solvent: Aqueous or organic solvents depending on the specific method

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Oxoarsanyl)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different arsenic-containing products.

    Reduction: Reduction reactions can convert the oxoarsanyl group to other arsenic species.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic acids, while substitution reactions can produce halogenated or sulfonated derivatives.

Scientific Research Applications

4-(Oxoarsanyl)benzene-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.

Mechanism of Action

The mechanism by which 4-(Oxoarsanyl)benzene-1,2-diol exerts its effects involves interactions with various molecular targets. The oxoarsanyl group can interact with thiol groups in proteins, leading to enzyme inhibition or activation. The compound may also generate reactive oxygen species (ROS), contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key benzene-1,2-diol derivatives from the evidence, focusing on substituent groups, applications, and research findings:

Compound Name Substituent at 4-Position Key Applications/Findings Source
4-(2-Hydroxyethyl)benzene-1,2-diol (Hydroxytyrosol) 2-Hydroxyethyl Antioxidant in olive extracts; linked to cardiovascular health
(E)-4-(2-(Naphthalen-1-yl)vinyl)benzene-1,2-diol (SB-11) Naphthyl-vinyl Fluorescent probe for amyloid fibrils; binds transthyretin (TTR) with conformational specificity
4-(Heptyloxy)benzene-1,2-diol (7-BDO) Heptyloxy Antimicrobial agent against citrus canker; alkyl chain length affects potency
4-(Di(1H-indol-3-yl)methyl)benzene-1,2-diol Bis(indolyl)methyl Naturally occurring bis(indoloyl)methane; synthesized via reusable Indion Ina 225H catalyst
4-(1-(p-Tolylimino)ethyl)benzene-1,2-diol (Compound 18a) Aza-resveratrol analog Estrogen receptor alpha antagonist; potent anti-breast cancer activity
4-(2-(Chloroamino)ethyl)benzene-1,2-diol (Chlorodopamine) Chloroaminoethyl Neurotoxic product of HOCl-dopamine reaction; inactivates mitochondrial enzymes
4-(3-Hydroxybutan-2-yl)-3,6-dimethyl-benzene-1,2-diol (Compound 1) Hydroxybutyl-methyl Novel antimicrobial compound from mangrove endophytic fungi; active against MRSA

Key Comparative Insights:

Substituent-Driven Bioactivity: Electron-Withdrawing Groups (e.g., chloroaminoethyl in ): Enhance redox activity, leading to neurotoxic effects via thiol oxidation. Extended Aromatic Systems (e.g., naphthyl-vinyl in ): Improve fluorescence properties for amyloid detection, with emission shifts >100 nm upon binding . Alkyl Chains (e.g., heptyloxy in ): Increase lipophilicity, enhancing antimicrobial efficacy against Xanthomonas citri .

Synthetic Methodologies :

  • Reusable catalysts like Indion Ina 225H resin enable sustainable synthesis of bis(indoloyl)methanes .
  • Mizoroki–Heck reactions are employed for palladium-catalyzed coupling in stilbene derivatives .

Environmental and Stability Considerations :

  • Chlorinated derivatives () are reactive intermediates in inflammatory pathways, posing neurotoxic risks.
  • Hydroxytyrosol () and fungal metabolites () exhibit natural antioxidant profiles with low environmental persistence.

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